N-{4-[(4-methylhepta-1,6-dien-4-yl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{4-[(4-methylhepta-1,6-dien-4-yl)sulfamoyl]phenyl}acetamide is an organic compound with the molecular formula C16H22N2O3S This compound is characterized by its unique structure, which includes an acetamide group attached to a phenyl ring substituted with a sulfonyl group and an allyl-methyl-butenyl amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylhepta-1,6-dien-4-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonyl chloride with N-allyl-N-methyl-3-butenylamine under controlled conditions to form the intermediate sulfonamide. This intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylhepta-1,6-dien-4-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-{4-[(4-methylhepta-1,6-dien-4-yl)sulfamoyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-methylhepta-1,6-dien-4-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The allyl group may also participate in covalent bonding with biological molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(1-allyl-1-phenyl-3-butenyl)amino]sulfonyl}phenyl)acetamide
- N-(4-{[(1-allyl-1-methyl-3-butenyl)amino]sulfonyl}phenyl)propionamide
Uniqueness
N-{4-[(4-methylhepta-1,6-dien-4-yl)sulfamoyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C16H22N2O3S |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[4-(4-methylhepta-1,6-dien-4-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C16H22N2O3S/c1-5-11-16(4,12-6-2)18-22(20,21)15-9-7-14(8-10-15)17-13(3)19/h5-10,18H,1-2,11-12H2,3-4H3,(H,17,19) |
InChI Key |
GRRNSIIQBUTZHY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(CC=C)CC=C |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(CC=C)CC=C |
Origin of Product |
United States |
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